4,9-Dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
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Overview
Description
4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol is a complex organic compound with the molecular formula C₁₅H₁₈O₂ This compound is characterized by its unique tetracyclic structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7400(3),?0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol typically involves multiple steps, starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol include other tetracyclic organic molecules with similar functional groups and structural features. Examples include:
- 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-one
- 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-amine
Uniqueness
The uniqueness of 4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0(3),?.0(1)?,(1)(2)]trideca-3(7),4-dien-2-ol lies in its specific combination of functional groups and its tetracyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,9-10,13-14,16H,2,4-5H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDJYSVGPBJZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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